2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide
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Overview
Description
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylamino group and a pyrazolyl group attached to a butanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Attachment of the butanamide backbone: The pyrazole ring is then reacted with a butanoyl chloride derivative in the presence of a base to form the butanamide structure.
Introduction of the isopropylamino group: Finally, the isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide
- 2-(Isopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
Uniqueness
2-(Isopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(5-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)14-10(11(12)16)5-7-15-9(3)4-6-13-15/h4,6,8,10,14H,5,7H2,1-3H3,(H2,12,16) |
InChI Key |
XKJJVEPOZNLCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCC(C(=O)N)NC(C)C |
Origin of Product |
United States |
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